molecular formula C17H18FN3O2S B2448474 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1223781-11-0

2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

Cat. No. B2448474
CAS RN: 1223781-11-0
M. Wt: 347.41
InChI Key: DEZBHWOJESJFHA-UHFFFAOYSA-N
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Description

2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activities : Ashalatha et al. (2007) synthesized derivatives of benzothienopyrimidine, including compounds structurally similar to 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide. These compounds showed anti-inflammatory, CNS depressant, and antimicrobial activities, highlighting their potential in medicinal chemistry (Ashalatha, Narayana, Raj, & Kumari, 2007).

  • Potential as Antitumor Agents : Gangjee et al. (2003) reported on analogues of pyrrolo[2,3-d]pyrimidine, which share a similar structural motif with the compound . These analogues were evaluated as dual inhibitors of thymidylate synthase and dihydrofolate reductase, and as antitumor agents. Their study revealed significant inhibition against various human tumor cell lines (Gangjee, Yu, Kisliuk, Haile, Sobrero, & McGuire, 2003).

  • Anticancer Activity and SAR Study : Selvam et al. (2012) conducted a study on thiazolopyrimidines, which are structurally related to the compound . They explored the structure-activity relationship and found that certain derivatives showed significant anticancer activity, providing insights into the potential therapeutic applications of these compounds (Selvam, Karthick, Palanirajan, & Ali, 2012).

  • Antiproliferative Activity and Molecular Docking Study : Huang et al. (2020) synthesized a compound structurally similar to this compound. They performed antiproliferative activity testing and molecular docking studies, revealing promising anticancer activity (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).

  • Antimicrobial and Anti-Inflammatory Agents : Narayana et al. (2006) synthesized compounds, including those structurally similar to the compound , and evaluated them for antimicrobial and anti-inflammatory activities. Some compounds exhibited promising biological activities, suggesting potential therapeutic uses (Narayana, Ashalatha, Raj, & Kumari, 2006).

properties

IUPAC Name

2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-4-12-20-15-14-10(18)6-5-7-11(14)24-16(15)17(23)21(12)8-13(22)19-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZBHWOJESJFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC(C)C)SC3=CC=CC(=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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